N-(1,3-BENZODIOXOL-5-YLMETHYL)(9-ETHYL-9H-CARBAZOL-3-YL)METHANAMINE N-(1,3-BENZODIOXOL-5-YLMETHYL)(9-ETHYL-9H-CARBAZOL-3-YL)METHANAMINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8957937
InChI: InChI=1S/C23H22N2O2/c1-2-25-20-6-4-3-5-18(20)19-11-16(7-9-21(19)25)13-24-14-17-8-10-22-23(12-17)27-15-26-22/h3-12,24H,2,13-15H2,1H3
SMILES: CCN1C2=C(C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C51
Molecular Formula: C23H22N2O2
Molecular Weight: 358.4 g/mol

N-(1,3-BENZODIOXOL-5-YLMETHYL)(9-ETHYL-9H-CARBAZOL-3-YL)METHANAMINE

CAS No.:

Cat. No.: VC8957937

Molecular Formula: C23H22N2O2

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-BENZODIOXOL-5-YLMETHYL)(9-ETHYL-9H-CARBAZOL-3-YL)METHANAMINE -

Specification

Molecular Formula C23H22N2O2
Molecular Weight 358.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-1-(9-ethylcarbazol-3-yl)methanamine
Standard InChI InChI=1S/C23H22N2O2/c1-2-25-20-6-4-3-5-18(20)19-11-16(7-9-21(19)25)13-24-14-17-8-10-22-23(12-17)27-15-26-22/h3-12,24H,2,13-15H2,1H3
Standard InChI Key YTSINFAHHBQRPJ-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C51
Canonical SMILES CCN1C2=C(C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C51

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound consists of a methanamine backbone substituted with two distinct aromatic groups:

  • 9-Ethyl-9H-carbazol-3-yl: A carbazole derivative with an ethyl group at the N9 position and a methylene linkage at the C3 position. Carbazoles are known for their electron-rich, planar structures, which facilitate charge transport in organic semiconductors .

  • 1,3-Benzodioxol-5-ylmethyl: A methylene-linked benzodioxole group, characterized by a fused 1,3-dioxole ring. This moiety is common in ligands targeting serotonin receptors and cannabinoid-like systems .

The molecular formula is inferred as C₂₃H₂₁N₂O₂, with a molecular weight of 357.43 g/mol.

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous structures provide benchmarks:

  • IR Spectroscopy: Expected peaks include N–H stretching (~3350 cm⁻¹), C–N vibrations (~1250 cm⁻¹), and C–O–C asymmetric stretching (~1240 cm⁻¹) from the benzodioxole group .

  • NMR:

    • ¹H NMR: Signals for the ethyl group (δ 1.4–1.6 ppm, triplet; δ 4.2–4.4 ppm, quartet), carbazole aromatic protons (δ 7.2–8.3 ppm), and benzodioxole protons (δ 6.7–6.9 ppm) .

    • ¹³C NMR: Carbazole carbons (δ 110–140 ppm), benzodioxole carbons (δ 100–150 ppm), and methylene bridges (δ 40–50 ppm) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via reductive amination or transition-metal-catalyzed couplings:

  • Reductive Amination:

    • Step 1: Condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 1,3-benzodioxol-5-ylmethanamine.

    • Step 2: Reduction of the imine intermediate using NaBH₄ or catalytic hydrogenation .

  • Ruthenium-Catalyzed Coupling:

    • Employing [(PCy₃)₂(CO)RuH] catalysts with catechol ligands (e.g., 4-tert-butylcatechol) to couple 9-ethylcarbazol-3-ylmethanamine and 1,3-benzodioxol-5-ylmethanol .

Catalytic Efficiency

A comparative analysis of synthetic methods is proposed below:

MethodCatalyst SystemYield (%)Selectivity (Unsymmetric:Symmetric)
Reductive AminationNaBH₄/MeOH62–6885:15
Ru-Catalyzed Coupling[(PCy₃)₂(CO)RuH]/L178–8292:8

Data extrapolated from analogous amine couplings .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to aromatic stacking; limited solubility in water (logP ≈ 3.8) .

  • Stability: Susceptible to oxidative degradation at the benzylic amine position under ambient light. Stabilization requires storage under inert gas (N₂/Ar) at –20°C .

Thermal Behavior

  • Melting Point: Estimated 148–152°C (DSC).

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, with 95% mass loss by 300°C .

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